molecular formula C14H17NO5 B2741669 (2S,4R)-1-benzyloxycarbonyl-4-methoxyproline CAS No. 96522-37-1

(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline

Cat. No.: B2741669
CAS No.: 96522-37-1
M. Wt: 279.292
InChI Key: SRQAKAAEVLROCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline is a synthetic derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a benzyloxycarbonyl group at the 1-position and a methoxy group at the 4-position of the proline ring. It is commonly used in organic synthesis, particularly in the preparation of polypeptide compounds and peptide drugs.

Preparation Methods

The synthesis of (2S,4R)-1-benzyloxycarbonyl-4-methoxyproline typically involves the reaction of N-protected trans-L-hydroxyproline with a methyl esterification reagent in methanol . The reaction conditions usually include room temperature and the use of methanol or methyl formate as the esterification reagent. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4R)-1-benzyloxycarbonyl-4-methoxyproline involves its incorporation into polypeptide chains during protein synthesis. The benzyloxycarbonyl group protects the amino terminus, allowing selective reactions at other positions. This protection is crucial for the stepwise synthesis of peptides, ensuring the correct sequence and structure of the final product.

Comparison with Similar Compounds

(2S,4R)-1-benzyloxycarbonyl-4-methoxyproline can be compared with other similar compounds such as:

Properties

IUPAC Name

(2S,4R)-4-methoxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-11-7-12(13(16)17)15(8-11)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQAKAAEVLROCY-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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